

An In-depth Technical Guide to the Molecular Target of HJC0350

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Compound of Interest		
Compound Name:	HJC0350	
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This document provides a comprehensive overview of the molecular target of **HJC0350**, a potent and selective small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology. This guide details the compound's target, its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Primary Molecular Target

The primary molecular target of **HJC0350** is Exchange protein directly activated by cAMP 2 (EPAC2).[1][2][3][4] **HJC0350** functions as a potent and selective antagonist of EPAC2.[2][3] It exerts its inhibitory effect by selectively blocking the activation of EPAC2 induced by cyclic adenosine monophosphate (cAMP).[1][4]

A key characteristic of **HJC0350** is its high selectivity for EPAC2 over the closely related isoform, EPAC1.[1] Furthermore, **HJC0350** does not inhibit the activation of another major downstream effector of cAMP, Protein Kinase A (PKA), underscoring its specific mechanism of action.[1][4]

Quantitative Data: Inhibitory Potency

The inhibitory activity of **HJC0350** has been quantified through in vitro binding and cellular assays. The following table summarizes the key quantitative metrics.

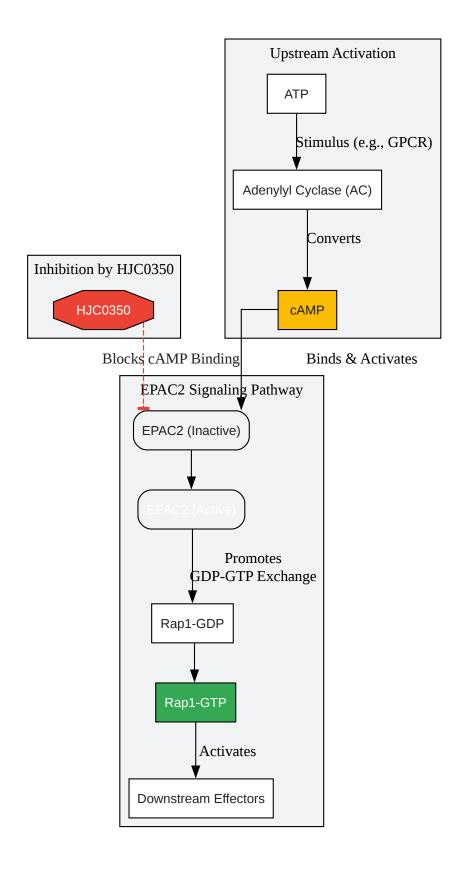


Compound	Target	Assay Type	Metric	Value	Notes
HJC0350	EPAC2	8-NBD-cAMP Competition Binding	IC50	0.3 μΜ	[1][2][3]
сАМР	EPAC2	8-NBD-cAMP Competition Binding	IC50	40 μΜ	HJC0350 is ~133-fold more potent than the natural ligand.[3]
HJC0350	EPAC1	Rap1-GDP Exchange Assay	Inhibition	No inhibition observed at 25 μΜ	[2][4]
HJC0350	PKA	PKA Activity Assay	Inhibition	No inhibition of cAMP-mediated activation	[3][4]

Signaling Pathway and Mechanism of Inhibition

EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cAMP, EPAC2 undergoes a conformational change that activates its GEF domain, leading to the exchange of GDP for GTP on Rap1/Rap2 and subsequent downstream signaling. **HJC0350** acts as a competitive antagonist, preventing cAMP from binding to and activating EPAC2, thereby inhibiting the activation of Rap proteins.





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Caption: HJC0350 inhibits the EPAC2 signaling pathway.



Experimental Protocols

The characterization of **HJC0350** relied on specific biochemical and cell-based assays to determine its potency and selectivity.

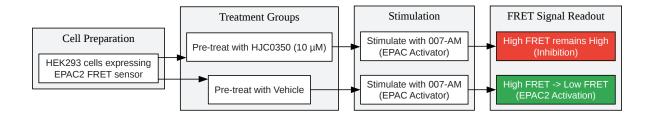
This in vitro assay quantifies the ability of a compound to compete with a fluorescent cAMP analog for binding to the EPAC2 protein.

- Objective: To determine the IC50 value of HJC0350 for EPAC2.
- Materials:
 - Recombinant EPAC2 protein.
 - 8-NBD-cAMP (N6-(2-(4-azido-2-nitrophenylamino)ethyl)-8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-cAMP), a fluorescent cAMP analog.
 - HJC0350 at various concentrations.
 - Assay buffer and microplates.
- Procedure:
 - Recombinant EPAC2 protein is incubated with a fixed concentration of 8-NBD-cAMP.
 - Serial dilutions of HJC0350 (or unlabeled cAMP for comparison) are added to the mixture.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The fluorescence polarization or intensity is measured. Binding of the small, fluorescent 8-NBD-cAMP to the larger EPAC2 protein results in a high fluorescence signal.
 - Competitive binding by HJC0350 displaces 8-NBD-cAMP, leading to a decrease in the fluorescence signal.
 - The IC50 value is calculated by plotting the percentage of inhibition against the logarithm
 of HJC0350 concentration and fitting the data to a dose-response curve.[3][4]



This cell-based assay measures the activation of EPAC2 in living cells using a genetically encoded Fluorescence Resonance Energy Transfer (FRET) sensor.

- Objective: To confirm the inhibitory activity of **HJC0350** on EPAC2 in a cellular context.
- Methodology:
 - HEK293 cells are engineered to stably express an EPAC2-based FRET sensor (e.g., EPAC2-FL).[3] This sensor consists of EPAC2 flanked by two fluorescent proteins (e.g., CFP and YFP). In the inactive state, the sensor is in a "closed" conformation, bringing CFP and YFP in close proximity and resulting in a high FRET signal.
 - Upon activation by cAMP or a cAMP analog, the sensor undergoes a conformational change to an "open" state, increasing the distance between CFP and YFP and causing a decrease in the FRET signal.
 - The engineered HEK293 cells are pretreated with either vehicle or HJC0350 (e.g., at 10 μM).[3][4]
 - The cells are then stimulated with a membrane-permeable EPAC-selective cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (often abbreviated as 007-AM).[3]
 - The FRET ratio (e.g., YFP/CFP emission) is monitored over time using fluorescence microscopy.
 - Inhibition is observed as the ability of HJC0350 to prevent the 007-AM-induced decrease in the FRET signal.[2][3][4]





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Caption: Experimental workflow for the cellular FRET assay.

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